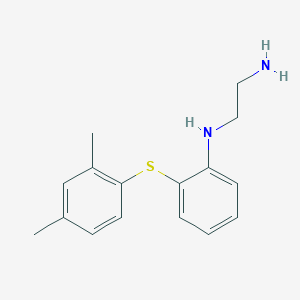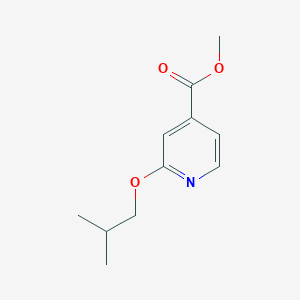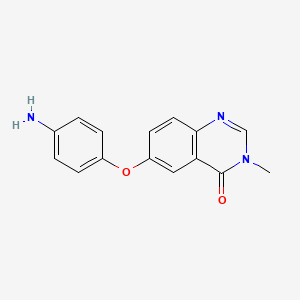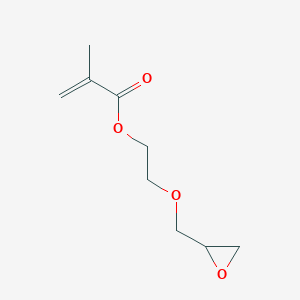
2-(Oxiran-2-ylmethoxy)ethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxiran-2-ylmethoxy)ethyl methacrylate is a chemical compound with the molecular formula C9H14O4. It is known for its unique structure, which includes an oxirane (epoxide) ring and a methacrylate group. This compound is used in various industrial and scientific applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Oxiran-2-ylmethoxy)ethyl methacrylate can be synthesized through the reaction of glycidol with methacrylic acid or its derivatives. The reaction typically involves the use of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maintain consistent quality and efficiency. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-ylmethoxy)ethyl methacrylate undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the methacrylate group into a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Amino alcohols, thiol alcohols
Scientific Research Applications
2-(Oxiran-2-ylmethoxy)ethyl methacrylate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are employed in coatings, adhesives, and sealants.
Biomedical Research: The compound is used in the development of drug delivery systems and biomedical devices due to its biocompatibility and ability to form hydrogels.
Material Science: It is utilized in the production of advanced materials with specific properties, such as high strength and flexibility.
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-ylmethoxy)ethyl methacrylate involves the reactivity of its functional groups. The epoxide ring is highly reactive and can undergo ring-opening reactions with various nucleophiles, leading to the formation of new bonds and functional groups. The methacrylate group can participate in polymerization reactions, forming long polymer chains with desired properties .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Epoxypropyl Methacrylate
- 2-Methyl-2-propenoic acid oxiranylmethyl ester
- 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester
- 2-[(Methacryloyloxy)methyl]oxirane
Uniqueness
2-(Oxiran-2-ylmethoxy)ethyl methacrylate is unique due to its combination of an epoxide ring and a methacrylate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications. Its ability to form both polymers and functionalized molecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-7(2)9(10)12-4-3-11-5-8-6-13-8/h8H,1,3-6H2,2H3 |
InChI Key |
QWDCNUDLDABORJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


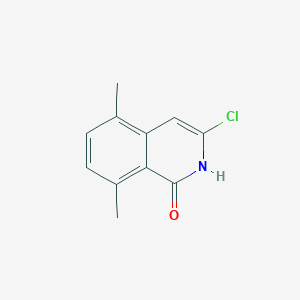
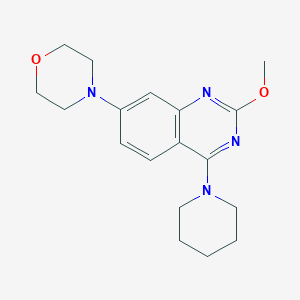
![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
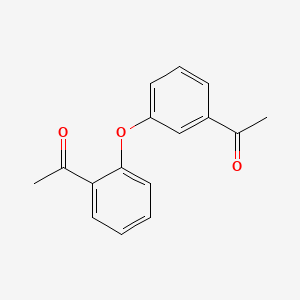
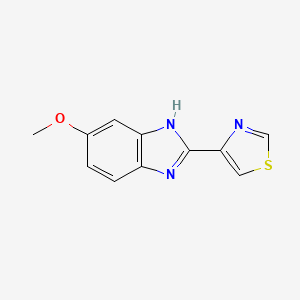
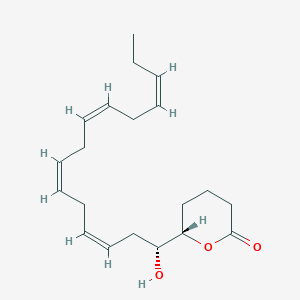
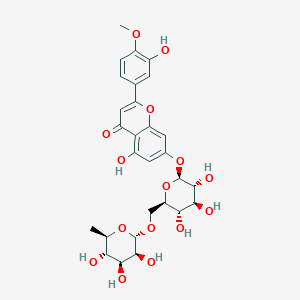
![[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)
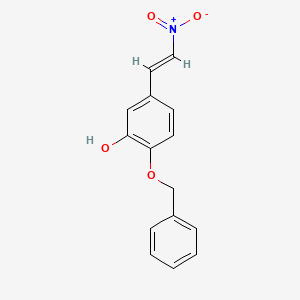
![[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)
![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)
